molecular formula C10H18O B1584068 2-Isopropyl-5-methyl-2-hexenal CAS No. 35158-25-9

2-Isopropyl-5-methyl-2-hexenal

Cat. No. B1584068
CAS RN: 35158-25-9
M. Wt: 154.25 g/mol
InChI Key: IOLQAHFPDADCHJ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methyl-2-hexenal is a volatile aroma constituent of malted barley and roasted coffee beans . It has a linear formula of (CH3)2CHCH2CH=C [CH (CH3)2]CHO .


Synthesis Analysis

This compound can be formed via the Maillard reaction between leucine and 3-methylbutanal .


Molecular Structure Analysis

The molecular formula of 2-Isopropyl-5-methyl-2-hexenal is C10H18O . It has a molecular weight of 154.25 .


Chemical Reactions Analysis

The compound is known to be formed via the Maillard reaction between leucine and 3-methylbutanal .


Physical And Chemical Properties Analysis

The compound has a boiling point of 189 °C and a density of 0.845 g/mL at 25 °C . Its refractive index is n20/D 1.452 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis from Isoamyl Aldehyde : 2-Isopropyl-5-methyl-2-hexenal can be synthesized from isoamyl aldehyde through aldol condensation, utilizing sodium hydroxide as a catalyst. Optimal conditions for this synthesis have been identified, leading to a yield of 83.3% (L. Xiao-jun, 2010).
  • Synthesis from Isovaleraldehyde : Another synthesis method involves isovaleraldehyde with NaOH as the catalyst, achieving a yield of 92.2% under optimal conditions (Tang Si-ping, 2005).
  • Chemical Transformation in Syntheses : 2-Isopropyl-5-methyl-2-hexenal is involved in the synthesis of other compounds, such as dihydrolavandulol and dihydrolavandulyl aldehyde, through chemical transformations including reduction and oxidation processes (T. Fujita et al., 1982).

Biochemical Applications

  • Presence in Insect Secretions : This compound has been identified in the scent gland secretion of male cave crickets, suggesting a role in insect biochemistry and potentially in communication or defense mechanisms (G. Raspotnig et al., 1998).

Environmental and Safety Applications

  • Involvement in Secondary Organic Aerosol Formation : 2-Isopropyl-5-methyl-2-hexenal is a biogenic volatile organic compound precursor for polar organosulfates in secondary organic aerosols, which are climatically relevant due to their hydrophilic properties and potential cloud effects (M. S. Shalamzari et al., 2015).
  • Antimicrobial Activity in Food Safety : Its derivatives, such as hexanal and (E)-2-hexenal, have shown inhibitory effects against pathogenic microorganisms like E. coli and Listeria monocytogenes, suggesting potential applications in improving the hygienic safety of minimally processed foods (R. Lanciotti et al., 2003).

Catalysis and Chemical Reactions

  • Isomerization and Oxidation Reactions : Studies on the oxidation of related compounds indicate pathways for isomerization and disproportionation reactions, which can be controlled by manipulating catalyst composition and reaction conditions, thus influencing the selectivity to desired oxidation products (Hamed M. Alshammari et al., 2013).

Safety And Hazards

2-Isopropyl-5-methyl-2-hexenal is a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It forms explosive mixtures with air on intense heating .

properties

IUPAC Name

(E)-5-methyl-2-propan-2-ylhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQAHFPDADCHJ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C(/C=O)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219168
Record name 2-Isopropyl-5-methyl-hex-2-enal, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; powerful woody, herbaceous aroma
Record name 2-Isopropyl-5-methyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 2-Isopropyl-5-methyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840-0.846
Record name 2-Isopropyl-5-methyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isopropyl-5-methyl-hex-2-enal, (2E)-

CAS RN

35158-25-9, 69104-96-7
Record name 5-Methyl-2-isopropyl-2-hexenal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-5-methyl-hex-2-enal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069104967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenal, 5-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-5-methyl-hex-2-enal, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-5-methylhex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.628
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Record name 2-ISOPROPYL-5-METHYL-HEX-2-ENAL, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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